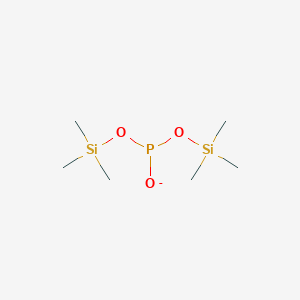
Bis(trimethylsilyl) phosphite
Cat. No. B1370114
M. Wt: 226.36 g/mol
InChI Key: TVYLOQJEHUAACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06534488B1
Procedure details


Triethylamine (40.4 g, 40.4 mmol) was added dropwise to a mechanically stirred solution of phosphorous acid (16.5 g, 201 mmol) and chlorotrimethylsilane (44 g, 405 mmol) in diethyl ether (1200 cm3). Immediately, a white precipitate of triethlyamine hydrochloride formed. After the addition was complete (2 h) the mixture was stirred for a further 2 hours. The insoluble salt was removed by filtration and the filtrate concentrated to about 200 cm3. The small quantity of additional precipitate formed during this process was subsequently filtered off and the filtrate evaporated to give a cloudy liquid. The product was purified by distillation under reduced pressure, the fraction boiling in the range 45-50° C. at 0.1 mbar being collected. The bis(trimethylsilyl) phosphite was isolated as a colourless oil (35 g, 77%). 31P NMR: δ−12.8. Chlorotrimethylsilane (20 g, 185 mmol) was added dropwise to a stirred solution of bis(trimethylsilyl)phosphite (30 g, 132 mmol) and N,N-diethyltrimethylsilylamine (20 g, 137 mmol) and the mixture stirred at room temperature for 1 h. The solid formed was removed by filtration and the filtrate distilled in vacuo. A colourless fraction boiling at 77-80° C. at 0.1 mbar was collected (30 g, 75%). 31P NMR: δ+116.3.

Name
bis(trimethylsilyl)phosphite
Quantity
30 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[CH3:6][Si:7]([O:10][P:11]([O-:17])[O:12][Si:13]([CH3:16])([CH3:15])[CH3:14])([CH3:9])[CH3:8].C(N([Si](C)(C)C)CC)C>>[P:11]([O:12][Si:13]([CH3:16])([CH3:15])[CH3:14])([O:10][Si:7]([CH3:6])([CH3:9])[CH3:8])[O:17][Si:2]([CH3:5])([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
|
Name
|
bis(trimethylsilyl)phosphite
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)OP(O[Si](C)(C)C)[O-]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)[Si](C)(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A colourless fraction boiling at 77-80° C. at 0.1 mbar was collected (30 g, 75%)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
P(O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
